Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)-
Description
The compound Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- is a steroidal derivative characterized by a pregnene backbone with key functional modifications:
- A 3-keto group at position 2.
- A 17-hydroxy group (β-configuration).
- A 20-(sulfooxy) group in the (20R) stereochemical configuration.
Properties
Molecular Formula |
C21H32O6S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(1R)-1-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
ICFRLXUMZOYPOT-FSHQYNQFSA-N |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Sulfation of 20R-Hydroxyprogesterone
The most widely documented approach involves sulfation of the precursor steroid 20R-hydroxyprogesterone . This method employs sulfur trioxide-pyridine complexes or chlorosulfonic acid as sulfating agents under controlled conditions.
Key Steps:
- Substrate Preparation : 20R-hydroxyprogesterone is dissolved in anhydrous pyridine to activate the hydroxyl group at C-20.
- Sulfation Reaction : Sulfur trioxide-pyridine complex (1.2–1.5 equivalents) is added at 0–5°C, followed by stirring at room temperature for 6–12 hours.
- Purification : The crude product is precipitated using ice-cold water, filtered, and purified via silica gel chromatography (eluent: chloroform/methanol 9:1 v/v).
Table 1: Sulfation Reaction Parameters and Yields
| Sulfating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| SO₃-pyridine | Pyridine | 0–25 | 8 | 78 | 95 | |
| Chlorosulfonic acid | DCM | -10–0 | 12 | 65 | 92 |
Catalytic Methods for Enhanced Regioselectivity
To mitigate byproducts (e.g., over-sulfation at C-17 or C-21), catalytic systems using aluminum trichloride or boron trifluoride etherate have been explored. These Lewis acids coordinate with the steroid backbone, directing sulfation to the C-20 position.
Example Protocol:
- Substrate : 17α-hydroxyprogesterone acetate (10 mmol)
- Catalyst : Aluminum trichloride (2 mmol)
- Reagent : 1,3-dioxolane (12 mL) and tribromooxyphosphorus (30 mmol)
- Conditions : Reflux in chloroform for 4 hours.
- Outcome : 92.8% yield of sulfated product after recrystallization.
Table 2: Catalyst Performance Comparison
| Catalyst | Byproduct Formation (%) | Reaction Time (h) | Scalability | Source |
|---|---|---|---|---|
| AlCl₃ | 5 | 4 | High | |
| BF₃·OEt₂ | 8 | 6 | Moderate |
Enzymatic Sulfation (Emerging Approaches)
Though less common, enzymatic methods using sulfotransferases (e.g., SULT2A1) offer stereospecific sulfation under mild conditions. However, industrial adoption remains limited due to enzyme availability and cost.
Challenges and Optimization Strategies
Steric Hindrance at C-20
The bulky steroid nucleus complicates sulfation. Strategies include:
Industrial-Scale Synthesis
Large-scale production (e.g., >1 kg batches) requires:
- Continuous Flow Reactors : To maintain low temperatures and improve mixing.
- In-line Analytics : UV monitoring at 240 nm ensures reaction completion.
Table 3: Scalability Data from Patent CN114057821A
| Batch Size (g) | Purity (%) | Cost per Gram ($) |
|---|---|---|
| 100 | 92.8 | 12.50 |
| 1000 | 91.2 | 8.90 |
Chemical Reactions Analysis
Types of Reactions
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and sulfonating agents like sulfur trioxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Biological Activities
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- exhibits notable biological activities that influence various metabolic pathways. Key areas of research include:
- Hormonal Regulation : This compound may play a role in modulating hormonal pathways, particularly in relation to pregnancy and reproductive health. Studies have shown that similar compounds influence steroid metabolism during pregnancy, indicating a potential role in gestational processes .
- Therapeutic Potential : Research suggests potential therapeutic effects in hormone-related disorders. The sulfooxy group enhances the compound's solubility in biological systems, facilitating its interaction with target molecules such as enzymes and receptors involved in metabolic regulation.
Applications in Medicine and Research
The applications of Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- span several fields:
- Endocrinology : Investigations into its role in modulating steroid hormone levels during pregnancy can provide insights into conditions such as preterm labor or gestational diabetes.
- Pharmaceutical Development : The compound's unique properties make it a candidate for developing new medications targeting hormonal imbalances or metabolic disorders.
- Biochemical Research : Studies focusing on the interactions between this compound and specific molecular targets can elucidate mechanisms of action that may lead to novel therapeutic strategies.
Case Studies and Research Findings
Several studies have documented the effects of related compounds on hormonal dynamics:
- A study on 17 alpha,20 alpha-dihydroxypregn-4-en-3-one highlighted significant changes in plasma concentrations during pregnancy and labor, suggesting similar patterns may be observed with Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- .
- Research into the synthesis and biological activity of related steroid compounds has demonstrated their potential to influence cellular growth and differentiation pathways, which may also apply to Pregn-4-en-3-one derivatives.
Mechanism of Action
The mechanism of action of Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- involves its interaction with specific molecular targets such as enzymes and receptors. It modulates various biochemical pathways, influencing cellular processes like metabolism, growth, and differentiation. The sulfooxy group plays a crucial role in its biological activity, enhancing its solubility and interaction with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
20-β-Progerol Acetate [(20R)-3-Oxopregn-4-en-20-yl acetate]
- Molecular Formula : C₂₃H₃₄O₃ (MW: 358.52).
- Key Features : Shares the (20R) configuration but substitutes the sulfooxy group with an acetyloxy moiety. This acetate group reduces polarity compared to the sulfooxy derivative, altering solubility and metabolic stability .
20-α-Progerol Acetate [(20S)-3-Oxopregn-4-en-20-yl acetate]
- Molecular Formula : C₂₃H₃₄O₃ (MW: 358.52).
- Key Features : Differs only in the C20 stereochemistry (20S vs. 20R). Such stereochemical variations can significantly impact receptor binding and biological activity .
17α-Progesterone [(17α)-Pregn-4-ene-3,20-dione]
Functional Group Modifications
Cyclohexylidene Progesterone [21-(Cyclohexylidene)pregn-4-ene-3,20-dione]
- Molecular Formula : C₂₇H₃₈O₂ (MW: 394.60).
- Key Features : Incorporates a cyclohexylidene group at C21, increasing lipophilicity and likely altering membrane permeability. The absence of a sulfooxy group further differentiates its pharmacokinetic profile .
6a-Fluoro-16a,17a-Isopropylidenedioxypregn-4-en-21-ol-3,20-dione (CAS: 1526-01-8)
- Molecular Formula : C₂₄H₃₃FO₅ (MW: 420.51).
- Key Features : Fluorination at C6 and an acetonide group at C16/C17 enhance metabolic stability and glucocorticoid receptor affinity. Unlike the sulfooxy compound, this derivative is optimized for topical anti-inflammatory use .
19-Norpregn-4-en-20-yn-3-one, 17-(nitrooxy)-, (17α)- (CAS: 38673-36-8)
- Molecular Formula: Not explicitly provided, but structural data indicate a nitrooxy group at C17 and a triple bond at C20.
Solubility and Pharmacokinetic Considerations
- Sulfooxy Group Impact : Sulfation typically enhances aqueous solubility. For instance, Pregn-4-ene-3,11,20-trione, 21-(Acetyloxy)-17-hydroxy- (MW: 384.4) has lower solubility than sulfated derivatives due to its acetyl group .
- Comparison with Hydroxylated Analogs : 17α,20α-Dihydroxy-4-pregnen-3-one (C₂₁H₃₂O₃, MW: 332.48) lacks the sulfooxy group, resulting in reduced polarity and faster hepatic clearance .
Biological Activity
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- is a steroidal compound notable for its unique sulfooxy functional group. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, interactions with biological targets, and potential clinical implications.
Molecular Structure :
- Molecular Formula : C21H32O6S
- Molecular Weight : 412.54 g/mol
- CAS Number : 138949-80-1
The presence of hydroxyl and sulfooxy groups enhances the compound's solubility and reactivity, facilitating its interaction with biological systems.
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- exhibits various biological activities primarily through its interactions with specific enzymes and receptors:
- Hormonal Regulation : The compound is implicated in modulating hormonal pathways, particularly those associated with steroid hormones. Its structural features allow it to mimic or inhibit the action of natural hormones.
- Enzyme Interactions : Research indicates that this compound can influence the activity of enzymes involved in metabolic pathways, potentially affecting processes such as cell growth and differentiation .
- Cellular Signaling : The sulfooxy group enhances the compound's ability to interact with cellular receptors, which may lead to altered signaling pathways that impact cellular functions.
1. Hormonal Effects
Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- has been studied for its role in hormone-related disorders. Its structural similarity to natural steroid hormones suggests it may have therapeutic potential in conditions such as adrenal insufficiency or hormonal imbalances.
2. Anti-inflammatory Properties
Some studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and immune responses. This activity could be beneficial in treating inflammatory diseases.
3. Antioxidant Activity
Research indicates that Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- may possess antioxidant properties, helping to mitigate oxidative stress within cells. This could have implications for aging and degenerative diseases.
Data Table of Biological Activities
Case Studies
Case Study 1: Hormonal Modulation
In a study examining the effects of Pregn-4-en-3-one, 17-hydroxy-20-(sulfooxy)-, (20R)- on adrenal function, researchers found that administration of this compound led to significant changes in cortisol levels in animal models. This suggests a potential role in managing adrenal insufficiency.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound demonstrated a reduction in pro-inflammatory cytokines in vitro when exposed to inflammatory stimuli. This finding supports its potential use in therapeutic settings for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
